
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2,4,6-trimethylbenzaldehyde in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to dihydropyrrole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions at the aromatic ring using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydropyrrole derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-hydroxy-4-phenyl-1h-pyrrole-2,5-dione: Lacks the trimethyl groups on the aromatic ring.
1-Methyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione: Has a methyl group instead of an ethyl group.
Uniqueness
1-Ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)-1h-pyrrole-2,5-dione is unique due to the presence of both the ethyl group and the trimethyl-substituted aromatic ring, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
873937-27-0 |
|---|---|
Formule moléculaire |
C15H17NO3 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
1-ethyl-3-hydroxy-4-(2,4,6-trimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H17NO3/c1-5-16-14(18)12(13(17)15(16)19)11-9(3)6-8(2)7-10(11)4/h6-7,17H,5H2,1-4H3 |
Clé InChI |
LBVPAROCYLMUSJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(C1=O)O)C2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
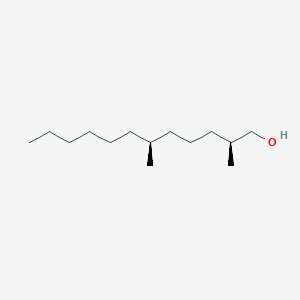
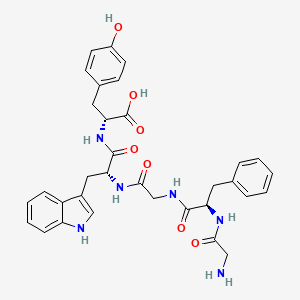
![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-1,3-dihydro-3-(methylthio)-](/img/structure/B12596512.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
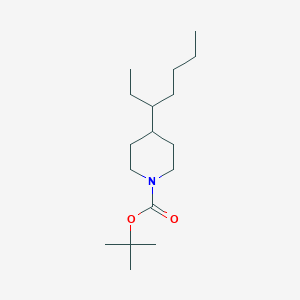
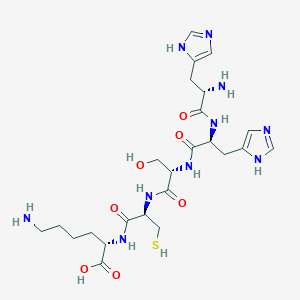

![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)
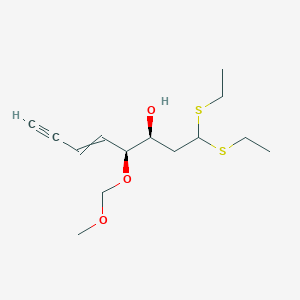
![Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12596549.png)
